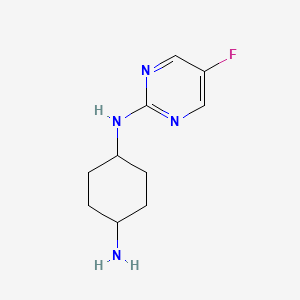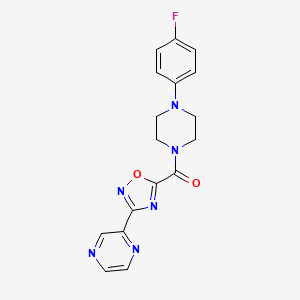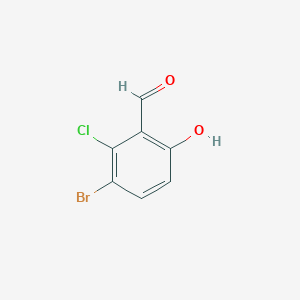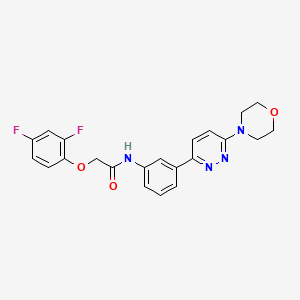
(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine is a synthetic organic compound that features a cyclohexane ring substituted with a fluoropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Fluoropyrimidine Group: This step involves the coupling of the fluoropyrimidine moiety to the cyclohexane ring, often using a nucleophilic substitution reaction.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
(1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting amines to amides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine would depend on its specific interactions with molecular targets. These might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Binding: The fluoropyrimidine moiety could intercalate with nucleic acids, affecting gene expression or replication.
類似化合物との比較
Similar Compounds
(1R,4R)-N1-(5-Chloropyrimidin-2-yl)cyclohexane-1,4-diamine: Similar structure but with a chlorine atom instead of fluorine.
(1R,4R)-N1-(5-Methylpyrimidin-2-yl)cyclohexane-1,4-diamine: Contains a methyl group instead of fluorine.
(1R,4R)-N1-(5-Bromopyrimidin-2-yl)cyclohexane-1,4-diamine: Bromine substitution instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R,4R)-N1-(5-Fluoropyrimidin-2-yl)cyclohexane-1,4-diamine can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it unique compared to its analogs with different substituents.
特性
IUPAC Name |
4-N-(5-fluoropyrimidin-2-yl)cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNUAKHSEZZGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![spiro[adamantane-2,2'-azetidine]-4'-one](/img/structure/B2675301.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride](/img/structure/B2675305.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2675308.png)

![2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2675311.png)
![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)
![2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2675316.png)
![1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea](/img/structure/B2675317.png)


![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2675323.png)
